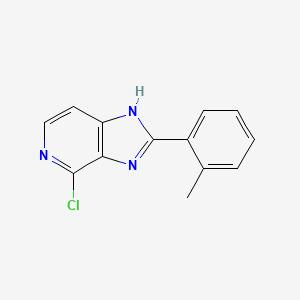

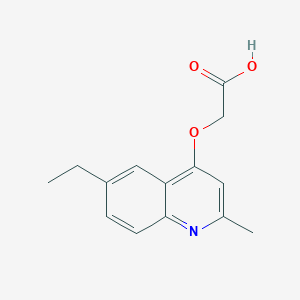

3-Phenylquinoxaline-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 3-fenilquinoxalina-6-carboxílico es un compuesto orgánico con la fórmula molecular C15H10N2O2. Pertenece a la familia de las quinoxalinas, que se caracteriza por un anillo de benceno fusionado a un anillo de pirazina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido 3-fenilquinoxalina-6-carboxílico generalmente implica la condensación de o-fenilendiamina con benzilo, seguida de oxidación. Las condiciones de reacción a menudo incluyen el uso de catalizadores ácidos o básicos para facilitar el proceso de condensación.

Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden incluir reacciones por lotes a gran escala utilizando rutas sintéticas similares. La elección de solventes, catalizadores y técnicas de purificación puede variar según la pureza y el rendimiento deseados del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 3-fenilquinoxalina-6-carboxílico puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse para formar derivados de quinoxalina.

Reducción: Las reacciones de reducción pueden producir diferentes formas hidrogenadas del compuesto.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diversos grupos funcionales en el anillo de quinoxalina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y compuestos organometálicos en condiciones específicas para lograr reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir quinoxalina-2,3-dionas, mientras que la reducción puede producir dihidroquinoxalinas .

Aplicaciones Científicas De Investigación

El ácido 3-fenilquinoxalina-6-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de quinoxalina más complejos.

Biología: El compuesto exhibe potenciales actividades biológicas, incluidas propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su uso en el desarrollo de fármacos, particularmente por su potencial como agente anticancerígeno.

Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas

Mecanismo De Acción

El mecanismo de acción del ácido 3-fenilquinoxalina-6-carboxílico implica su interacción con diversos objetivos moleculares. En los sistemas biológicos, puede unirse al ADN y las proteínas, interrumpiendo sus funciones normales. Esta interacción puede conducir a la inhibición de la proliferación celular y la inducción de apoptosis en las células cancerosas. La capacidad del compuesto para formar complejos estables con iones metálicos también juega un papel en su actividad biológica .

Compuestos similares:

Quinoxalina: El compuesto padre de la familia de las quinoxalinas.

2-Fenilquinoxalina: Un compuesto similar con un grupo fenilo en la posición 2.

6-Metilquinoxalina: Un derivado con un grupo metilo en la posición 6.

Singularidad: El ácido 3-fenilquinoxalina-6-carboxílico es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintivas. Su grupo ácido carboxílico aumenta su solubilidad y reactividad, lo que lo convierte en un compuesto versátil para diversas aplicaciones .

Comparación Con Compuestos Similares

Quinoxaline: The parent compound of the quinoxaline family.

2-Phenylquinoxaline: A similar compound with a phenyl group at the 2-position.

6-Methylquinoxaline: A derivative with a methyl group at the 6-position.

Uniqueness: 3-Phenylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a versatile compound for various applications .

Propiedades

Número CAS |

104007-44-5 |

|---|---|

Fórmula molecular |

C15H10N2O2 |

Peso molecular |

250.25 g/mol |

Nombre IUPAC |

3-phenylquinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,(H,18,19) |

Clave InChI |

XKRNBOKUBHFPAA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)

![Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11866921.png)